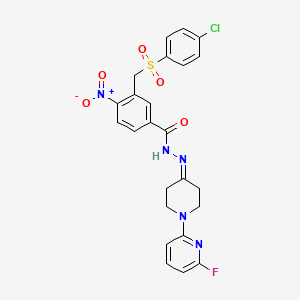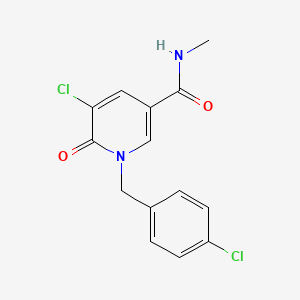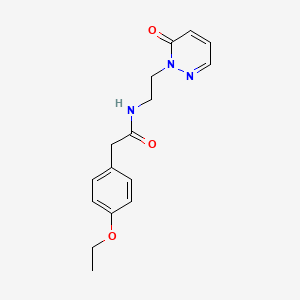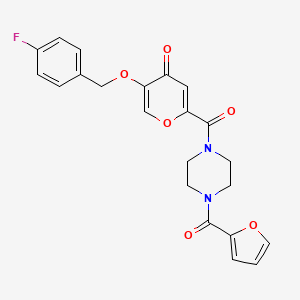![molecular formula C23H22N4O5S B2355268 N-[4-(dimethylamino)benzyl]-1,5-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide CAS No. 1112375-13-9](/img/structure/B2355268.png)
N-[4-(dimethylamino)benzyl]-1,5-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Role in Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders . The compound could potentially be used in the synthesis of these indole derivatives.
Antiviral Applications
Indole derivatives have shown potential in antiviral applications . They have been reported as antiviral agents with inhibitory activity against various viruses . The compound , being an indole derivative, could potentially have similar antiviral properties.
Anti-inflammatory and Analgesic Applications
Certain indole derivatives have shown anti-inflammatory and analgesic activities . Given the structural similarities, the compound could potentially be explored for these applications.
Anticancer Applications
Indole derivatives have been used in the treatment of cancer cells . The compound , being an indole derivative, could potentially be used in cancer treatment.
Antimicrobial Applications
Indole derivatives have shown antimicrobial properties . The compound could potentially be used in the development of new antimicrobial agents.
Role in Selective Oxidation of Methyl Aromatics
4-N,N-Dimethylaminopyridine (DMAP) has been used as a catalyst for the selective oxidation of methyl aromatics . Given the structural similarities, the compound could potentially be used in similar chemical reactions.
Potential Use in Material Science
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone (DBMP), a compound with structural similarities, has been used as a dopant to dope silicone elastomer for the formation of 3D biocompatible scaffolds . The compound could potentially be used in similar applications in material science.
Potential Use in Tissue Engineering
DBMP has also been used in two-photon polymerization for the micro-fabrication of 3D hydrogels for potential biomedical and tissue engineering applications . The compound could potentially be used in similar applications in tissue engineering.
properties
IUPAC Name |
methyl 4-[[2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-26-17-10-9-15(31-3)11-16(17)19-20(26)21(29)27(2)23(25-19)33-12-18(28)24-14-7-5-13(6-8-14)22(30)32-4/h5-11H,12H2,1-4H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVHYYDEUPRFQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2355186.png)
![N-(3-cyanophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide](/img/structure/B2355187.png)


![N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2355194.png)


![2-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoic acid](/img/structure/B2355198.png)

![N-(2-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2355200.png)
![4-[(2S,3S)-3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2355202.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2355207.png)